An In-depth Technical Guide to the Physicochemical Properties of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid
Introduction
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid, also known by its synonyms 3-(Methylcarbamoyl)-5-nitrobenzoic acid and 5-Nitroisophthalic acid monomethylamide, is an organic compound of significant interest in medicinal and synthetic chemistry.[1] Its molecular structure, featuring a nitro-substituted aromatic ring, a carboxylic acid, and a methylamide group, imparts a unique combination of physicochemical properties that are critical for its application in drug discovery and as a versatile chemical intermediate.[1] This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination, offering valuable insights for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The foundational step in understanding the physicochemical profile of any compound is a thorough characterization of its molecular structure.
IUPAC Name: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid CAS Number: 1954-97-8[1] Molecular Formula: C₉H₈N₂O₅[1] Molecular Weight: 224.17 g/mol [2] Synonyms: 3-(Methylcarbamoyl)-5-nitrobenzoic acid, 5-Nitroisophthalic acid monomethyl amide, 3-Carboxy-5-nitro-N-methylbenzamide[1]
Molecular Structure Diagram:
Caption: 2D structure of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Data Type | Source(s) |
| Melting Point | 238-240 °C 251.0-252.5 °C | Experimental | [3] |
| Boiling Point | 433.4 ± 40.0 °C | Predicted | [3] |
| Density | 1.454 ± 0.06 g/cm³ | Predicted | [3] |
| pKa | 3.13 ± 0.10 | Predicted | [3] |
| Solubility | The carboxylic acid group suggests solubility in polar solvents.[1] | Qualitative | [1] |
Experimental Protocols for Physicochemical Characterization
This section outlines detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.
Protocol:
-
Sample Preparation: Ensure the sample of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid is thoroughly dried, ideally under vacuum, to remove any residual solvent.[4] The sample should be a fine, homogeneous powder.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5][6]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[5][7]
-
Heating and Observation:
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.
Self-Validation: The protocol's integrity is maintained by using a calibrated thermometer or apparatus and by performing multiple determinations to ensure reproducibility. Comparing the obtained melting range to a certified reference standard of a compound with a similar melting point can further validate the instrument's performance.
Caption: Workflow for melting point determination.
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
Rationale: The pKa is a critical parameter that influences the solubility, absorption, and other pharmacokinetic properties of a drug candidate. It quantifies the acidity of the carboxylic acid group.
Protocol:
-
Solution Preparation:
-
Accurately weigh approximately 10-20 mg of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid and dissolve it in a suitable co-solvent system (e.g., a mixture of water and methanol or DMSO) due to its likely low aqueous solubility.
-
Prepare a standardized solution of a strong base, typically 0.1 M NaOH.
-
-
Apparatus Setup:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
-
Titration:
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this derivative plot corresponds to the equivalence point, and the pKa is the pH at half of this volume.
-
Self-Validation: The use of a recently calibrated pH meter and a standardized titrant are crucial for accuracy. The sharpness of the inflection point in the titration curve provides a qualitative measure of the data's quality.
Solubility Determination (Shake-Flask Method)
Rationale: Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid to a series of vials containing different solvent systems of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
Allow the suspensions to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent results, confirming that equilibrium has been reached.
Spectroscopic and Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of a compound and identifying any impurities.
General Protocol: A reverse-phase HPLC method is generally suitable for nitroaromatic compounds.[8][9]
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[8]
-
Detection: UV detection is suitable due to the aromatic nature of the compound. The detection wavelength should be set at or near the compound's absorbance maximum.
-
Quantification: Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: General workflow for HPLC purity analysis.
Predicted Spectral Characteristics
-
¹H NMR Spectroscopy:
-
Aromatic Protons: The three protons on the benzene ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro and carbonyl groups will deshield these protons, shifting them downfield.
-
Amide N-H: A broad singlet corresponding to the N-H proton of the methylamide group would be expected, with its chemical shift being solvent-dependent.
-
Methyl Protons: A singlet (or a doublet if coupled to the N-H proton, depending on the solvent and temperature) for the three protons of the methyl group would be observed, likely in the region of δ 2.5-3.0 ppm.
-
Carboxylic Acid Proton: A very broad singlet for the acidic proton of the carboxylic acid group would be present, typically at a very downfield chemical shift (>10 ppm), and its presence may be confirmed by D₂O exchange.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two signals in the downfield region (δ 160-180 ppm) corresponding to the carboxylic acid and amide carbonyl carbons.
-
Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group would be significantly deshielded.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid O-H stretching.
-
N-H Stretch: A moderate absorption band around 3300 cm⁻¹ from the N-H stretching of the secondary amide.
-
C=O Stretches: Strong absorption bands around 1700-1680 cm⁻¹ for the carboxylic acid C=O stretch and around 1650 cm⁻¹ for the amide C=O stretch (Amide I band).
-
N-O Stretches: Two strong absorption bands characteristic of the nitro group, typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).[10]
-
C-N Stretch: A band in the region of 1200-1350 cm⁻¹ for the C-N stretch of the aromatic amine.[11]
-
N-H Bend: An absorption band for the N-H bend of the secondary amide (Amide II band) is expected around 1550 cm⁻¹.
-
-
Mass Spectrometry:
-
Molecular Ion: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.17 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of small neutral molecules such as H₂O, CO, and NO₂. Fragmentation of the amide side chain is also expected.
-
Synthetic Pathway
A plausible synthetic route to 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid involves the amidation of the corresponding monoester of 5-nitroisophthalic acid.
Caption: Plausible synthetic pathway for 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid.
Step 1: Synthesis of Monomethyl 5-nitroisophthalate
5-Nitroisophthalic acid can be selectively esterified to its monomethyl ester. This reaction is typically carried out by reacting 5-nitroisophthalic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[12]
Step 2: Synthesis of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid
The monomethyl ester of 5-nitroisophthalic acid can then be converted to the target compound by reaction with methylamine. A US patent describes the synthesis of N-methyl-5-nitroisophthalamic acid from its monomethyl ester by dissolving the ester in an aqueous solution of methylamine, followed by acidification to precipitate the product.[13]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. While there are gaps in the experimentally determined data, the provided protocols and predicted values offer a strong foundation for researchers working with this compound. A comprehensive understanding of these properties is essential for its effective application in drug development and chemical synthesis. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this important molecule.
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